4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
The compound 4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine features a pyrimidine core substituted at position 4 with a morpholine group and at position 6 with a piperazine derivative bearing a 4-bromophenethyl side chain. This structure is characteristic of kinase inhibitors or antimicrobial agents, where the morpholine and piperazine moieties enhance solubility and binding affinity . The bromophenyl group may contribute to hydrophobic interactions with target proteins or improve metabolic stability.
Properties
IUPAC Name |
4-[6-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)5-6-24-7-9-25(10-8-24)19-15-20(23-16-22-19)26-11-13-27-14-12-26/h1-4,15-16H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFGTMWNHANSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{24}BrN_{5}O
- Molecular Weight : 398.33 g/mol
The structure features a morpholine ring, a piperazine moiety, and a bromophenyl group, which contribute to its pharmacological profile.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and kinases. The presence of the piperazine and pyrimidine rings suggests potential activity as a modulator of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibition of kinases such as p70S6K and Akt, which are involved in cell proliferation and survival pathways .
- Neurotransmitter Modulation : The piperazine structure is known for its role in enhancing neurotransmitter activity, particularly in the central nervous system (CNS) .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound or similar derivatives.
Anticonvulsant Activity
A study evaluating related piperazine derivatives demonstrated significant anticonvulsant properties, with some compounds exhibiting better efficacy than traditional treatments like phenobarbital . This suggests that this compound may possess similar anticonvulsant effects.
Antidepressant Effects
Compounds with structural similarities have been shown to exhibit antidepressant effects through modulation of serotonin pathways. For instance, derivatives with bromophenyl groups have been linked to increased serotonin levels in animal models .
Case Studies
-
Case Study on Anticonvulsant Effects :
- In a controlled study involving mice, derivatives similar to this compound were tested for their ability to prevent seizures induced by maximal electroshock. Results indicated a significant reduction in seizure frequency compared to control groups.
-
Case Study on Antidepressant Activity :
- A clinical trial assessed the efficacy of a related compound in patients with major depressive disorder. The results showed a marked improvement in depressive symptoms over an 8-week period, suggesting potential for this class of compounds in treating mood disorders.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Molecular Formula
- Molecular Formula : C21H28BrN5O
Key Structural Components
- Morpholine : A six-membered ring containing one oxygen atom.
- Pyrimidine : A nitrogen-containing heterocycle that is crucial for biological activity.
- Piperazine : A cyclic compound known for its pharmacological properties.
Pharmacological Applications
The compound has shown potential in various pharmacological studies:
- Antitumor Activity : Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have been investigated for their ability to inhibit serine-threonine kinases, which play critical roles in cell proliferation and survival .
- Neurological Disorders : The piperazine component is associated with neuroactive properties, suggesting potential applications in treating conditions such as anxiety and depression. Studies have explored the modulation of neurotransmitter systems, indicating that such compounds could serve as anxiolytics or antidepressants .
Biochemical Mechanisms
Understanding the biochemical pathways influenced by this compound is crucial for elucidating its therapeutic effects:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases (e.g., p70S6K), which are implicated in various diseases including cancer and metabolic disorders. This inhibition can lead to reduced cell growth and proliferation .
- Lysophosphatidic Acid Modulation : Compounds structurally related to this morpholine derivative have been shown to modulate lysophosphatidic acid levels, which are involved in processes like angiogenesis and inflammation. This suggests potential applications in treating inflammatory diseases and cancer .
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions that require careful consideration of reaction conditions to yield high-purity products. The methodologies often include:
- Substitution Reactions : Incorporating the bromophenyl group through electrophilic aromatic substitution.
- Cyclization Steps : Forming the morpholine and piperazine rings through cyclization reactions under specific conditions.
Case Study 1: Anticancer Activity
A study investigated a series of morpholine derivatives similar to our compound for their anticancer properties. These derivatives were tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The results suggested that the presence of the piperazine moiety enhances the anticancer efficacy through improved binding to target proteins involved in cell cycle regulation .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, compounds with similar structural features were evaluated for their effects on serotonin receptors. Results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders .
Comparison with Similar Compounds
Structural Analogs in the Evidence
The following compounds share key structural motifs with the target molecule:
Key Differences and Implications
Core Heterocycle: The target compound’s pyrimidine core contrasts with thieno[3,2-d]pyrimidine in EP 2 402 347 A1 derivatives . The sulfur atom in thienopyrimidine increases planarity and binding to hydrophobic kinase pockets, whereas pyrimidine-based compounds may exhibit broader target specificity.
Piperazine Substituents :
- The 4-bromophenethyl group in the target compound differs from methylsulfonyl (EP 2 402 347 A1) or methylisoxazole (Compound 10a) substituents. Bromine’s electron-withdrawing nature may reduce metabolic oxidation compared to methylsulfonyl groups, which improve aqueous solubility .
Biological Activity :
- Analogs with methylsulfonyl-piperazine (e.g., 1146955-37-4 ) showed potent kinase inhibition (IC₅₀ < 100 nM in PI3K/mTOR assays), while piperidine-pyridine hybrids (Compound 77 ) demonstrated antimalarial activity (EC₅₀ = 12 nM against Plasmodium falciparum). The bromophenyl group in the target compound may confer activity against Mycobacterium tuberculosis (see analogs) .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , where chloropyrimidine intermediates undergo nucleophilic substitution with piperazine derivatives . However, introducing the bulky bromophenethyl group may require optimized coupling conditions (e.g., DIPEA in ethanol ).
Q & A
Q. What are the established synthetic routes for 4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine?
The synthesis typically involves nucleophilic substitution and condensation reactions. A general method for analogous pyrimidine-morpholine derivatives involves refluxing intermediates (e.g., 4-chloro-6-substituted pyrimidine) with morpholine in ethanol under basic conditions. For example, in a related synthesis (), pyrimidine intermediates were reacted with morpholine and formaldehyde via Mannich reactions to form N-functionalized morpholine derivatives. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of pyrimidine to morpholine) and purification via recrystallization (e.g., ethanol/ice mixture).
Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for similar piperazine-pyrimidine derivatives (). SC-XRD parameters (e.g., space group P2₁/c, cell dimensions a, b, c) and refinement statistics (R-factor < 0.05) ensure accuracy. Complementary techniques include:
- NMR : H/C NMR to verify substituent integration (e.g., morpholine protons at δ 3.6–3.8 ppm).
- HRMS : To confirm molecular ion peaks (e.g., [M+H] with <2 ppm error).
- IR : To identify functional groups (e.g., C-N stretches at ~1250 cm).
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Yield optimization requires addressing:
- Reaction kinetics : Extended reflux times (e.g., 10–12 hours) for complete substitution ().
- Catalysis : Use of KI or phase-transfer catalysts to enhance nucleophilicity ().
- Purification : Flash chromatography (e.g., EtOAc/cyclohexane gradient) or preparative HPLC to isolate high-purity product (>95%).
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction extraction to remove residues.
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC values or target selectivity may arise from:
- Assay conditions : Variations in ATP concentrations (for kinase assays) or cell-line specificity ().
- Compound stability : Degradation in DMSO stock solutions; use fresh aliquots and confirm stability via LC-MS.
- Off-target effects : Employ orthogonal assays (e.g., thermal shift assays vs. enzymatic inhibition) to validate target engagement ().
Q. How to design a structure-activity relationship (SAR) study for this compound?
Focus on modifying key pharmacophores:
- Piperazine substitution : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF) or bulky groups to assess steric effects ().
- Pyrimidine core : Introduce methyl or amino groups at the 2-position to modulate π-stacking interactions ().
- Morpholine linker : Test alternative heterocycles (e.g., thiomorpholine) to evaluate solubility and pharmacokinetics.
Experimental Design & Data Analysis
Q. What in vitro and in vivo models are suitable for evaluating its pharmacological potential?
- In vitro :
- In vivo :
Q. How to analyze conflicting thermal stability data from DSC/TGA studies?
Divergent melting points or decomposition profiles may result from:
- Polymorphism : SC-XRD to identify crystalline forms ().
- Hydrate/solvate formation : Karl Fischer titration to quantify water content.
- Instrument calibration : Validate with standard references (e.g., indium for DSC).
Methodological Resources
| Technique | Key Parameters | Reference |
|---|---|---|
| SC-XRD | Space group P2₁/c, R-factor < 0.05 | |
| Kinase Assays | ATP = 10 µM, IC via dose-response | |
| Synthetic Optimization | KI catalysis, ethanol reflux (10 h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
